molecular formula C14H19N3S B1429820 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(2-methylbutyl)-5-(4-methylphenyl)- CAS No. 935291-34-2

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(2-methylbutyl)-5-(4-methylphenyl)-

Cat. No. B1429820
M. Wt: 261.39 g/mol
InChI Key: LKMRJAFISYXEBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Chemical Synthesis and Reactivity

Antimicrobial and Biological Activities

  • Antimicrobial Properties : Research on novel 1,2,4-triazole derivatives showed some compounds possessing good to moderate antimicrobial activities against a range of microorganisms. This highlights the potential of 3H-1,2,4-Triazole-3-thione derivatives as candidates for developing new antimicrobial agents (Bektaş et al., 2007).
  • Urease Inhibition and Antioxidant Activities : Another study synthesized derivatives of 3H-1,2,4-Triazole-3-thione and tested them for antioxidant and urease inhibition activities. Some derivatives exhibited potent activities, suggesting their utility in medicinal chemistry for the development of antioxidant and urease inhibitors (Khan et al., 2010).

Theoretical and Computational Studies

  • Quantum Chemical Calculations : A comprehensive study involving the synthesis and theoretical characterization of a specific 3H-1,2,4-Triazole-3-thione derivative utilized experimental and quantum chemical calculations. This research provides insights into the molecular geometry, vibrational frequencies, and electronic properties of the compound, which are crucial for understanding its reactivity and potential applications (Sarac, 2022).

Cytotoxicity and Effects on Immunocompetent Cells

  • Cytotoxicity and Immunomodulatory Effects : A study on the synthesis, cytotoxicity, and effects of some triazole and thiadiazole derivatives on immunocompetent cells revealed that certain compounds showed high cytotoxicity against thymocytes and a general stimulation effect on B-cells' response. This indicates the potential therapeutic applications of these compounds in immune-related conditions and cancer treatment (Mavrova et al., 2009).

Safety And Hazards

This compound is not intended for human or veterinary use, indicating that it may pose safety risks if improperly handled1.


properties

IUPAC Name

4-(2-methylbutyl)-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3S/c1-4-10(2)9-17-13(15-16-14(17)18)12-7-5-11(3)6-8-12/h5-8,10H,4,9H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMRJAFISYXEBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CN1C(=NNC1=S)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(2-methylbutyl)-5-(4-methylphenyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(2-methylbutyl)-5-(4-methylphenyl)-
Reactant of Route 2
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(2-methylbutyl)-5-(4-methylphenyl)-
Reactant of Route 3
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(2-methylbutyl)-5-(4-methylphenyl)-
Reactant of Route 4
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(2-methylbutyl)-5-(4-methylphenyl)-
Reactant of Route 5
Reactant of Route 5
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(2-methylbutyl)-5-(4-methylphenyl)-
Reactant of Route 6
Reactant of Route 6
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(2-methylbutyl)-5-(4-methylphenyl)-

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